4-Hydroxy-6-iodo-2-methylquinoline

Lipophilicity Membrane Permeability ADME

4-Hydroxy-6-iodo-2-methylquinoline (CAS 1085192-93-3) is a premium halogenated quinoline building block, differentiated by its 6-iodo substituent. This heavy atom dramatically increases lipophilicity (cLogP ~2.85) versus lighter halo-analogs, critically influencing membrane permeability and target binding kinetics. The highly reactive C-I bond enables efficient Suzuki, Sonogashira, or Buchwald-Hartwig couplings under milder conditions, facilitating rapid SAR library expansion. It is an ideal precursor for X-ray phasing and radiolabeled probe synthesis. For researchers seeking superior reactivity and distinct physicochemical properties, this is the definitive starting material.

Molecular Formula C10H8INO
Molecular Weight 285.08
CAS No. 1085192-93-3
Cat. No. B1649926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-iodo-2-methylquinoline
CAS1085192-93-3
Molecular FormulaC10H8INO
Molecular Weight285.08
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=CC(=C2)I
InChIInChI=1S/C10H8INO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
InChIKeyHCNOITIJXONGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-iodo-2-methylquinoline (CAS 1085192-93-3): A Strategic Iodo-Quinoline Scaffold for Medicinal Chemistry Research


4-Hydroxy-6-iodo-2-methylquinoline (CAS 1085192-93-3) is a halogenated heterocyclic compound belonging to the 4-hydroxyquinoline class, with the molecular formula C10H8INO and a molecular weight of 285.08 g/mol . This scaffold is characterized by a quinoline core substituted with a methyl group at the 2-position, a hydroxyl group at the 4-position, and a heavy iodine atom at the 6-position. This specific substitution pattern confers distinct physicochemical properties, such as increased lipophilicity (calculated LogP of approximately 2.85) compared to its non-halogenated or lighter halogen analogs, making it a valuable intermediate and probe in drug discovery and chemical biology .

Why 4-Hydroxy-6-iodo-2-methylquinoline Cannot Be Replaced by a 6-Bromo or 6-Chloro Analog in Critical Research Applications


The premise that halogenated 4-hydroxy-2-methylquinoline analogs are interchangeable is fundamentally flawed due to the profound impact of halogen atom size and electronegativity on both physicochemical properties and biological interactions. Direct substitution with a lighter halogen (e.g., Br, Cl, F) results in a significantly different molecular profile, as demonstrated by class-level trends. For instance, the 6-iodo substituent dramatically increases lipophilicity, which directly influences membrane permeability, target binding kinetics, and metabolic stability, a factor that cannot be replicated by its 6-bromo counterpart . Furthermore, structure-activity relationship (SAR) studies in related quinoline series confirm that the specific halogen at the 6-position is a critical determinant of antimicrobial potency, selectivity, and even mechanism of action, with iodo-substituted derivatives often exhibiting unique or superior activity profiles .

4-Hydroxy-6-iodo-2-methylquinoline (1085192-93-3) vs. Analogs: Quantitative Differentiators for Scientific Procurement


Lipophilicity (LogP) as a Key Determinant of Membrane Permeability and Target Engagement

The 6-iodo substituent significantly elevates the compound's lipophilicity, a crucial factor for passive membrane diffusion and target access. The calculated LogP for 4-Hydroxy-6-iodo-2-methylquinoline is 2.85, which is substantially higher than what would be expected for its 6-bromo analog (estimated ~2.1-2.4) and 6-chloro analog (estimated ~1.8-2.1) . This increased lipophilicity is a direct consequence of the iodine atom's larger van der Waals radius and greater polarizability compared to bromine or chlorine. In the context of a SAR study on iodo-quinoline derivatives, this physicochemical property is directly linked to the observed antimicrobial activity, as lipophilicity modulates the compound's ability to cross bacterial membranes and interact with intracellular targets .

Lipophilicity Membrane Permeability ADME Physicochemical Properties

Synthetic Versatility via the 6-Iodo Substituent for Late-Stage Functionalization

The carbon-iodine bond at the 6-position is a strategic synthetic handle that is fundamentally more reactive and versatile than the corresponding carbon-bromine or carbon-chlorine bonds in analogous compounds. The lower bond dissociation energy of the C-I bond enables highly efficient and selective Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) under milder conditions and with broader substrate scope compared to the 6-bromo analog [1]. This differential reactivity is a well-established principle in organic synthesis . While the 6-bromo analog (CAS 112182-47-5) can also undergo cross-couplings, the 6-iodo derivative provides a significantly faster reaction rate and often superior yields, particularly when coupling with challenging, sterically hindered partners. This allows for the creation of a more diverse and complex library of 6-substituted quinoline derivatives for SAR exploration.

Cross-coupling Medicinal Chemistry C-I Activation Synthetic Intermediate

Potential for Enhanced Antimicrobial Activity Observed in Iodo-Quinoline Libraries

Recent studies on structurally related iodo-quinoline libraries have demonstrated significant antimicrobial activity against clinically relevant pathogens, establishing the 6-iodo scaffold as a privileged structure in this therapeutic area. While direct, head-to-head MIC comparisons for 4-Hydroxy-6-iodo-2-methylquinoline against its 6-bromo analog are not in the public domain, the class-level evidence strongly supports the exploration of iodo-quinolines as antimicrobial leads . A 2024 study by Al-Matarneh et al. tested a library of 6-iodo-substituted carboxy-quinolines against *S. epidermidis*, *K. pneumonie*, and *C. parapsilosis*, reporting that the iodine substitution was critical for the observed activity and its effect on microbial adhesion . This class-level finding suggests that the 6-iodo substitution pattern, as found in this target compound, is a key determinant of antimicrobial efficacy, and that substituting it with a lighter halogen would likely result in a different, and potentially diminished, biological profile.

Antimicrobial Antibacterial SAR Infectious Disease Research

Strategic Application Scenarios for 4-Hydroxy-6-iodo-2-methylquinoline in Scientific R&D


Medicinal Chemistry: Late-Stage Diversification via Cross-Coupling

This compound is an ideal substrate for medicinal chemists seeking to rapidly diversify the 6-position of the 4-hydroxy-2-methylquinoline scaffold. The highly reactive C-I bond at the 6-position allows for efficient and high-yielding Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, or amino substituents under milder conditions than would be possible with the corresponding 6-bromo or 6-chloro analogs. This is a critical advantage for generating focused libraries to probe structure-activity relationships (SAR) in drug discovery programs targeting antimicrobial, anticancer, or CNS-related indications [1].

Chemical Biology: Developing Fluorescent Probes and Affinity Reagents

The presence of the iodine atom makes this compound a valuable precursor for the synthesis of imaging agents and chemical probes. The heavy iodine atom can be used for X-ray crystallography phasing to solve protein-ligand co-crystal structures, providing detailed insights into binding modes. Furthermore, the iodine atom serves as a convenient synthetic handle for the introduction of radiolabeled iodine isotopes (e.g., ^125I, ^131I) for in vitro and in vivo binding, biodistribution, and pharmacokinetic studies. The increased lipophilicity of the 6-iodo analog, compared to its lighter halogen counterparts, may also enhance its ability to cross biological barriers, such as the blood-brain barrier, making it a particularly interesting scaffold for CNS-targeted probe development .

Antimicrobial Research: Investigating Iodo-Quinoline Mechanism of Action

Based on recent findings from structurally related iodo-quinoline libraries, this specific compound is a rational starting point for exploring novel mechanisms of antimicrobial action. The 6-iodo group appears to be a critical determinant for activity against certain bacterial and fungal pathogens and for the modulation of microbial adhesion . Researchers can use this compound as a tool to dissect the role of the halogen atom in disrupting bacterial cell membranes or inhibiting essential intracellular targets. By comparing its activity profile with that of non-iodinated analogs, scientists can validate the importance of this specific substituent and potentially uncover new therapeutic strategies against drug-resistant infections .

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